molecular formula C28H24N2O6S3 B11510696 1,1'-[Sulfanediylbis(benzene-4,1-diylsulfanediylmethanediyl)]bis(4-methoxy-3-nitrobenzene)

1,1'-[Sulfanediylbis(benzene-4,1-diylsulfanediylmethanediyl)]bis(4-methoxy-3-nitrobenzene)

Cat. No.: B11510696
M. Wt: 580.7 g/mol
InChI Key: VCHUXWMWEITZRV-UHFFFAOYSA-N
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Description

1-METHOXY-4-[({4-[(4-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)METHYL]-2-NITROBENZENE is a complex organic compound characterized by multiple methoxy, nitro, and sulfanyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHOXY-4-[({4-[(4-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)METHYL]-2-NITROBENZENE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to introduce the methoxy, nitro, and sulfanyl groups. Common synthetic routes include:

    Nitration: Introduction of nitro groups using nitrating agents like nitric acid.

    Methoxylation: Introduction of methoxy groups using methanol and a catalyst.

    Sulfanylation: Introduction of sulfanyl groups using thiol compounds and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-METHOXY-4-[({4-[(4-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)METHYL]-2-NITROBENZENE undergoes various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of nitro groups to amino groups using reducing agents like hydrogen gas or metal hydrides.

    Substitution: Replacement of methoxy groups with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and amino derivatives, which can be further utilized in various applications.

Scientific Research Applications

1-METHOXY-4-[({4-[(4-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)METHYL]-2-NITROBENZENE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-METHOXY-4-[({4-[(4-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)METHYL]-2-NITROBENZENE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro and sulfanyl groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-METHOXY-4-[({4-[(4-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)METHYL]-BENZENE
  • 1-METHOXY-4-[({4-[(4-{[(4-METHOXY-3-AMINOPHENYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)METHYL]-2-NITROBENZENE

Uniqueness

1-METHOXY-4-[({4-[(4-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)METHYL]-2-NITROBENZENE is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties

Properties

Molecular Formula

C28H24N2O6S3

Molecular Weight

580.7 g/mol

IUPAC Name

1-methoxy-4-[[4-[4-[(4-methoxy-3-nitrophenyl)methylsulfanyl]phenyl]sulfanylphenyl]sulfanylmethyl]-2-nitrobenzene

InChI

InChI=1S/C28H24N2O6S3/c1-35-27-13-3-19(15-25(27)29(31)32)17-37-21-5-9-23(10-6-21)39-24-11-7-22(8-12-24)38-18-20-4-14-28(36-2)26(16-20)30(33)34/h3-16H,17-18H2,1-2H3

InChI Key

VCHUXWMWEITZRV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CSC2=CC=C(C=C2)SC3=CC=C(C=C3)SCC4=CC(=C(C=C4)OC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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